

AF3485 ANGPTL4 Antibody: A Comparative Validation Guide

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Compound of Interest

Compound Name: AF3485

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This guide provides a comprehensive comparison of the **AF3485** antibody with other available antibodies targeting Angiopoietin-like Protein 4 (ANGPTL4). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on antibody selection for their specific applications. This document summarizes validation data from various sources, including manufacturer datasheets and peer-reviewed publications.

Overview of ANGPTL4 and the AF3485 Antibody

Angiopoietin-like Protein 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a crucial role in lipid metabolism, particularly in the regulation of triglyceride levels through the inhibition of lipoprotein lipase (LPL). It is also implicated in angiogenesis and other physiological and pathological processes.

The **AF3485** is a polyclonal antibody raised in goats against recombinant human ANGPTL4 (Leu165-Ser406). It is validated for use in Western Blot (WB), Simple Western, and ELISA (as a capture antibody).

Comparative Analysis of ANGPTL4 Antibodies

For a comprehensive evaluation, this guide compares the polyclonal **AF3485** antibody with two notable monoclonal antibodies: 14D12, a research-grade monoclonal antibody, and MAR001, a humanized monoclonal antibody that has undergone preclinical and clinical development.

General Characteristics

Feature	AF3485	14D12	MAR001
Host Species	Goat	Mouse	Humanized
Clonality	Polyclonal	Monoclonal	Monoclonal
Immunogen	Recombinant Human ANGPTL4 (Leu165-Ser406)	Recombinant Mouse ANGPTL4	Recombinant Human ANGPTL4
Validated Applications	WB, Simple Western, ELISA (Capture)	In vivo neutralization, LPL activity assays	In vivo neutralization (preclinical and clinical)
Species Reactivity	Human, Primate, Rat[1]	Mouse	Human, Non-human primates

Application-Specific Performance

The **AF3485** antibody is validated for Western Blotting. A specific band for ANGPTL4 is detected at approximately 59 kDa in lysates of human diabetic adipose tissue.[2]

Parameter	AF3485
Recommended Dilution	0.1 µg/mL
Sample Type	Recombinant Human ANGPTL4, Human Diabetic Adipose Lysate
Observed Band Size	~59 kDa[2]

Detailed experimental data from peer-reviewed publications using **AF3485** for Western Blotting would be required for a more in-depth comparison.

AF3485 is recommended as a capture antibody in a sandwich ELISA format. For this application, it is typically paired with a biotinylated anti-human ANGPTL4 detection antibody (**BAF3485**) and Recombinant Human ANGPTL4 as a standard.

Parameter	AF3485 (Capture)
Recommended Concentration	0.2-0.8 µg/mL
Matched Pair (Detection)	BAF3485 (biotinylated)
Standard	Recombinant Human ANGPTL4 (4487-AN)

While **AF3485** is primarily validated for in vitro applications, the monoclonal antibodies 14D12 and MAR001 have demonstrated significant in vivo activity.

Antibody	Study Type	Key Findings
14D12	Preclinical (mice)	Neutralizes ANGPTL4 activity, leading to reduced serum triglyceride levels.[3]
MAR001	Preclinical (NHPs) & Clinical (Humans)	Safely and effectively reduces circulating triglycerides and remnant cholesterol.

Experimental Protocols

Western Blot Protocol (General)

This protocol is a general guideline based on standard Western Blotting procedures. Optimization may be required for specific experimental conditions.

- **Sample Preparation:** Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
- **Electrophoresis:** Mix protein lysates with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
- **Transfer:** Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with the **AF3485** antibody (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-goat secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

ELISA Protocol (Sandwich ELISA)

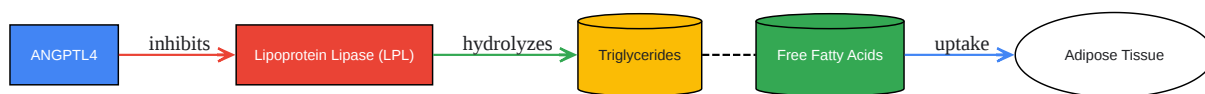
This protocol outlines the general steps for a sandwich ELISA using **AF3485** as the capture antibody.

- Coating: Coat a 96-well plate with **AF3485** antibody overnight at 4°C.
- Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
- Sample/Standard Incubation: Add standards (Recombinant Human ANGPTL4) and samples to the wells and incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Detection Antibody Incubation: Add the biotinylated detection antibody (**BAF3485**) and incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.
- Washing: Repeat the washing step.
- Substrate Development: Add TMB substrate and incubate until color develops.
- Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

- Reading: Read the absorbance at 450 nm.

Visualizations

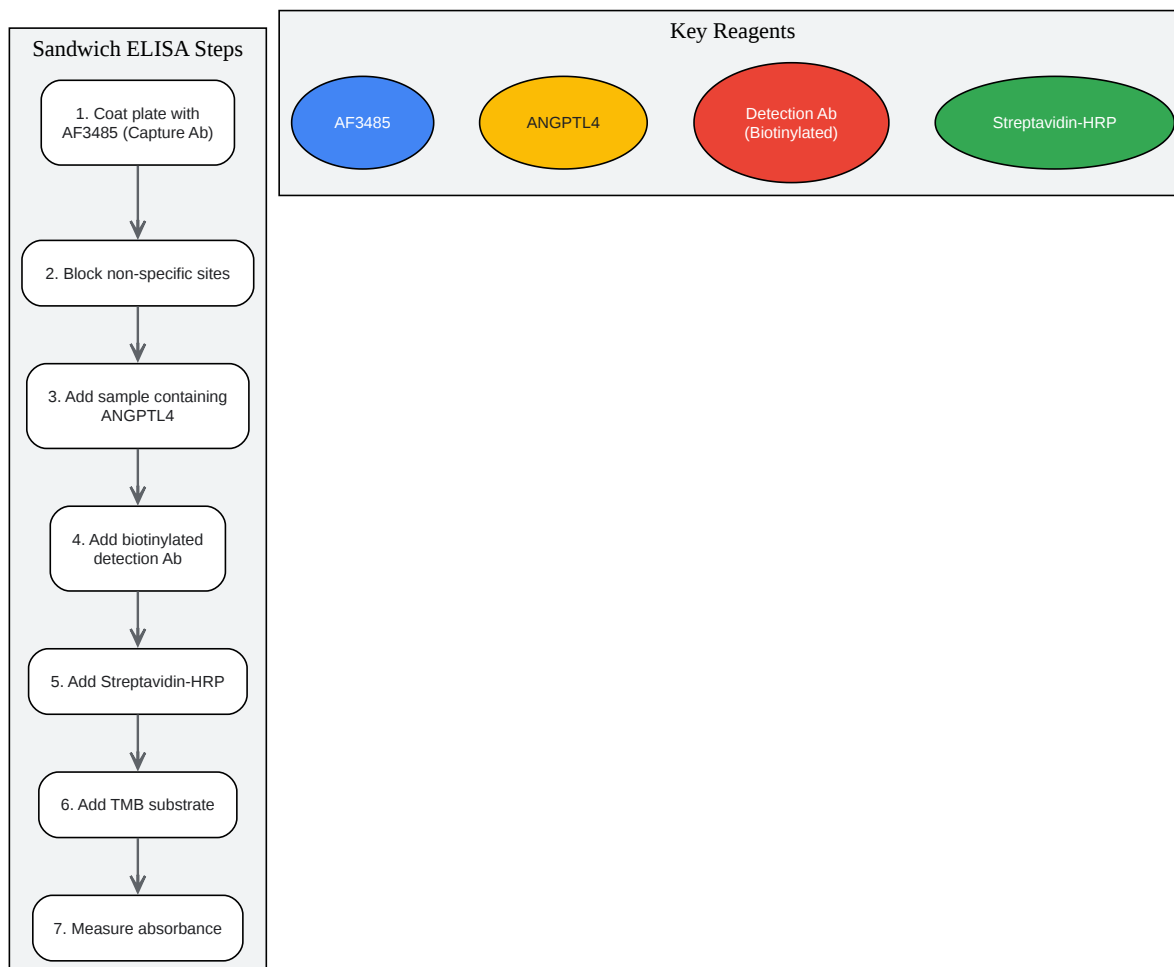
ANGPTL4 Signaling Pathway



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Caption: ANGPTL4 inhibits LPL, reducing triglyceride hydrolysis.

Sandwich ELISA Workflow



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Caption: Workflow for ANGPTL4 detection by Sandwich ELISA.

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